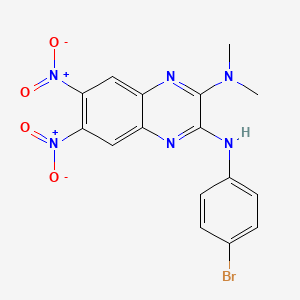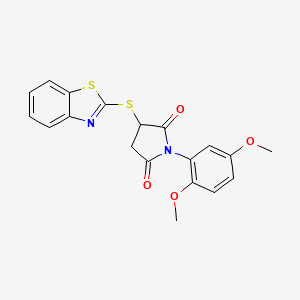![molecular formula C14H14O4 B4968737 dimethyl tricyclo[4.2.2.0~2,5~]deca-3,7,9-triene-7,8-dicarboxylate](/img/structure/B4968737.png)
dimethyl tricyclo[4.2.2.0~2,5~]deca-3,7,9-triene-7,8-dicarboxylate
Vue d'ensemble
Description
Dimethyl tricyclo[4.2.2.0~2,5~]deca-3,7,9-triene-7,8-dicarboxylate, commonly known as DMTD, is a chemical compound that belongs to the tricyclic terpenes family. It is widely used in scientific research for its unique properties and potential applications in various fields. In
Applications De Recherche Scientifique
Synthesis and Polymerization
Dimethyl tricyclo[4.2.2.02,5]deca-3,7,9-triene-7,8-dicarboxylate has been used as a monomer in metathesis polymerizations. For instance, the electrolytic decarboxylation of its anhydride form produces the compound, which then undergoes polymerization using various catalysts. This process and the resulting polymers have been extensively studied, including their molecular weight distribution and potential transformation into polyacetylene (Stelzer et al., 1986).
Molecular Design and Cycloaddition Reactions
This compound plays a significant role in the field of molecular design, particularly in cycloaddition reactions. These reactions are crucial for creating compounds with novel structures and properties. For example, its reactions with palladium(II) compounds have been explored to understand the mechanisms of their formation and their potential applications in synthesizing new molecules (Sasaki et al., 1976).
Synthesis of Heterocyclic and Polyenic Compounds
The versatility of dimethyl tricyclo[4.2.2.02,5]deca-3,7,9-triene-7,8-dicarboxylate extends to the synthesis of various heterocyclic compounds. It serves as a key ingredient in producing azocines and other complex cyclic structures, which are significant in the development of new chemical entities with potential applications in various fields, including pharmaceuticals (Elix et al., 1972). Additionally, it is used in the preparation of polyenes, a class of compounds known for their extensive conjugation and unique chemical properties (Knoll & Schrock, 1989).
X-Ray Structural Analysis and Skeletal Transformations
The compound is also significant in the study of X-ray structural analysis and skeletal transformations. Detailed comparisons of X-ray data for its derivatives reveal geometrical anomalies in their molecular structures, indicating susceptibility to skeletal rearrangements. These insights are crucial for understanding the structural dynamics and reactivity of such complex molecules (Struchkov & Potekhin, 1996).
Terpolymerization with Ethylene and Propylene
In polymer science, this compound has been used as a termonomer in the synthesis of ethylene-propylene-triene terpolymers (EPTM). These terpolymers exhibit unique curing properties and are studied for their potential in various industrial applications. The involvement of dimethyl tricyclo[4.2.2.02,5]deca-3,7,9-triene-7,8-dicarboxylate in the polymer chains and its effect on the properties of the resulting terpolymers have been a subject of significant interest (Cesca et al., 1975).
Propriétés
IUPAC Name |
dimethyl tricyclo[4.2.2.02,5]deca-3,7,9-triene-7,8-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-17-13(15)11-9-5-6-10(8-4-3-7(8)9)12(11)14(16)18-2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPINETRWBOZSGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2C=CC1C3C2C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine](/img/structure/B4968674.png)
![ethyl 4-[(5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B4968677.png)
![1-[4-(4-acetyl-1-piperazinyl)-3-fluorophenyl]ethanone](/img/structure/B4968683.png)
![1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone](/img/structure/B4968699.png)
![4-[2-(4-morpholinyl)-2-oxoethoxy]-N-phenylbenzenesulfonamide](/img/structure/B4968717.png)
![N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-isobutylglycinamide](/img/structure/B4968724.png)


![3-bromo-2-(4-morpholinylcarbonyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4968736.png)
![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-bromonicotinamide](/img/structure/B4968742.png)
![2-[(4-nitrophenyl)diazenyl]-4,5-diphenyl-1H-imidazole](/img/structure/B4968744.png)
![1,7-dimethyl-3-(3-methylbenzyl)-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4968754.png)